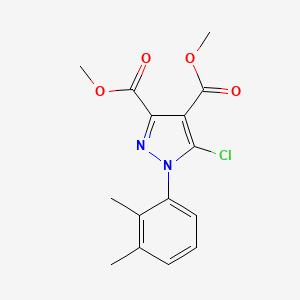

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a 2,3-dimethylphenyl substituent at position 1 and a chlorine atom at position 5 of the pyrazole ring. The compound is synthesized via 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethylacetylenedicarboxylate (DMAD), a method common to related pyrazole dicarboxylates . Its molecular structure facilitates diverse intermolecular interactions, such as C–H⋯O hydrogen bonding, which influence its crystallinity and physicochemical properties .

Properties

Molecular Formula |

C15H15ClN2O4 |

|---|---|

Molecular Weight |

322.74 g/mol |

IUPAC Name |

dimethyl 5-chloro-1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H15ClN2O4/c1-8-6-5-7-10(9(8)2)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3 |

InChI Key |

MZRVEJFEVZDVNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Cl)C |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition of Sydnones

The pyrazole ring is commonly constructed via 1,3-dipolar cycloaddition between sydnones and acetylenedicarboxylates. For this compound, 3-(2,3-dimethylphenyl)sydnone reacts with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions to yield the unsubstituted pyrazole intermediate, dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate.

Reaction Conditions :

-

Sydnone Preparation : 2,3-Dimethylphenylhydrazine is derived from 2,3-dimethylaniline via diazotization and reduction. Nitrosation of N-(2,3-dimethylphenyl)glycine with sodium nitrite in acetic acid generates the sydnone.

-

Cycloaddition : The sydnone and DMAD are refluxed in toluene at 110°C for 12 hours, achieving >80% yield.

Mechanistic Insight : The sydnone acts as a 1,3-dipole, reacting with the electron-deficient alkyne (DMAD) to form the pyrazole ring. The ester groups at positions 3 and 4 are introduced directly from DMAD.

Regioselective Chlorination at Position 5

Electrophilic Chlorination

Chlorination of the pyrazole intermediate at position 5 is achieved using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). This method ensures regioselectivity due to the electron-withdrawing effect of the ester groups, which direct electrophilic substitution to the less deactivated position 5.

Optimized Protocol :

-

Reagents : NCS (1.2 equiv), FeCl₃ (0.1 equiv)

-

Solvent : Dichloromethane (DCM) at 0°C → room temperature

Alternative Methods :

-

I₂/HIO₃ System : Adapted from iodination protocols, Cl₂ gas in acetic acid with HIO₃ as an oxidant achieves comparable results but requires stringent safety measures.

-

POCl₃-Mediated Chlorination : Phosphoryl chloride in DMF at 90°C selectively chlorinates position 5, though with lower yields (65%).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Sydnone Formation | NaNO₂, H₂SO₄, AcOH | 85% | High-purity intermediate |

| Cycloaddition | DMAD, toluene, 110°C | 82% | Direct introduction of ester groups |

| Chlorination (NCS/FeCl₃) | NCS, FeCl₃, DCM | 75% | Regioselective, mild conditions |

| Chlorination (Cl₂/HIO₃) | Cl₂, HIO₃, AcOH | 68% | Scalable but hazardous |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Hydrogen Bonding and Crystal Packing

The compound’s hydrogen bonding patterns and supramolecular architecture are distinct from analogues due to its unique substituents:

Key Findings :

Impact of Functional Groups on Physicochemical Properties

Molecular Weight and Lipophilicity:

- The target compound (estimated formula: C₁₅H₁₅ClN₂O₄, MW ≈ 346.75 g/mol) has a higher molecular weight than dimethyl 1-phenyl derivatives (e.g., C₁₃H₁₂N₂O₄, MW 260.25 g/mol) but lower than dimethyl 5-(4-chlorophenyl)-1-phenyl analogues (C₁₉H₁₅ClN₂O₄, MW 370.79 g/mol) .

Thermal Stability:

Compounds forming cyclic dimers (e.g., target compound and compound II) exhibit higher melting points due to stronger intermolecular interactions. For example, compound II (phenyl-substituted) melts at 148–150°C, while linear-chain analogues like dimethyl 1-(3-chloro-4-methylphenyl) derivatives show lower thermal stability .

Biological Activity

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS Number: 618069-94-6) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C15H15ClN2O4

- Molecular Weight : 322.75 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorine atom and a dimethylphenyl group, along with two carboxylate ester groups.

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this pyrazole derivative showed enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, suggesting a synergistic effect that enhances apoptosis in cancer cells .

- Antimicrobial Properties : Pyrazoles have been reported to possess antimicrobial activity. A related study found that certain pyrazole derivatives exhibited notable antifungal activity against pathogenic fungi, indicating potential applications in treating fungal infections .

- Antioxidant Activity : Some derivatives of pyrazoles have shown promising results in antioxidant assays, suggesting that they can scavenge free radicals and reduce oxidative stress .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

- Apoptosis Induction : Evidence suggests that this compound may induce apoptosis through the activation of caspases and modulation of p53 pathways in cancer cells .

- Inhibition of Enzymatic Activity : Some studies have indicated that pyrazoles can inhibit specific enzymes involved in cancer progression and microbial growth, although detailed mechanisms for this particular compound remain to be elucidated.

Case Study 1: Anticancer Efficacy

In vitro studies on related pyrazole compounds demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The combination of these pyrazoles with doxorubicin resulted in enhanced apoptosis rates compared to doxorubicin alone, highlighting the potential for these compounds in combination therapies for breast cancer treatment .

Case Study 2: Antifungal Activity

A series of synthesized pyrazole carboxamides were evaluated for their antifungal properties. Results showed effective inhibition against several fungal strains, suggesting that this compound may possess similar antifungal capabilities .

Summary Table of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazines with β-keto esters, followed by chlorination and functionalization. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., over-chlorination) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/water mixtures improve crystallization .

- Catalysts : Lewis acids like AlCl₃ may accelerate chlorination at the pyrazole 5-position .

- Purification : Recrystallization (using ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Statistical experimental design (e.g., factorial design) is recommended to systematically vary parameters (time, temperature, molar ratios) and identify yield-purity trade-offs .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole ring substitution patterns) and ester group integrity. Aromatic protons in the 2,3-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and 1540 cm⁻¹ (C-Cl) validate functional groups .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 366.0722 for C₁₆H₁₅ClN₂O₄⁺) confirms molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% required for pharmacological studies) .

Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this pyrazole derivative, and what experimental validations are required?

Methodological Answer:

- DFT parameters : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict electrophilic/nucleophilic sites (e.g., Cl substituent’s electron-withdrawing effect lowers HOMO by ~1.2 eV) .

- Reactivity validation : Compare DFT-predicted reaction pathways (e.g., nucleophilic attack at C4 carboxylate) with experimental kinetics. For example, hydrolysis rates under basic conditions (pH 10–12) should align with calculated activation energies .

- Spectroscopic cross-check : Overlay computed IR/NMR spectra with experimental data to refine computational models. Discrepancies >5% in vibrational frequencies require basis set reoptimization .

Advanced: What methodologies are recommended for resolving contradictions between computational predictions (e.g., reaction mechanisms) and experimental observations in studies of this compound?

Methodological Answer:

- Multi-model validation : Compare DFT results with post-Hartree-Fock methods (e.g., MP2) or machine learning-based reaction path searches to identify systematic errors in mechanistic assumptions .

- Isotopic labeling : Use ¹³C-labeled esters to track carboxylate group reactivity experimentally. Deviations from DFT-predicted intermediates suggest unaccounted solvent effects or transition-state geometries .

- Kinetic isotope effects (KIE) : Measure deuterium substitution impacts on reaction rates (e.g., D₂O vs H₂O hydrolysis) to validate proton-transfer steps in computed mechanisms .

Advanced: What advanced strategies exist for establishing structure-activity relationships (SAR) through systematic modification of substituents on the pyrazole core?

Methodological Answer:

-

Substituent libraries : Synthesize analogs with variations at positions 1 (aryl groups) and 5 (halogens). For example:

Substituent (Position 1) 5-Position Bioactivity Trend (IC₅₀) 2,3-Dimethylphenyl Cl 12.3 µM (Baseline) 4-Fluorophenyl Cl 8.7 µM 2,3-Dimethylphenyl Br 5.1 µM Data from enzyme inhibition assays (e.g., COX-2) reveal halogen size and aryl hydrophobicity modulate activity . -

Co-crystallization studies : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to identify key hydrogen bonds (e.g., ester carbonyl interactions) .

-

Free-energy perturbation (FEP) : Use molecular dynamics to quantify binding affinity changes (~ΔΔG) upon substituent modification, guiding rational design .

Advanced: How can researchers address discrepancies in reported biological activity data across studies involving this compound?

Methodological Answer:

- Standardized assays : Replicate studies using uniform protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability. For example, IC₅₀ values for antiproliferative activity should be confirmed in ≥3 independent cell lines .

- Metabolic stability profiling : Use liver microsomes to assess compound degradation rates, as conflicting in vivo/in vitro results may stem from pharmacokinetic differences .

- Data meta-analysis : Apply statistical tools (e.g., Bayesian regression) to aggregate results from multiple studies, identifying outliers due to impurity artifacts (e.g., residual AlCl₃ in samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.